Integrin αvβ3 Antagonist Potency: OCHF₂ vs. OCH₃ Functional Group Comparison
In a direct head-to-head comparison within a defined integrin αvβ3 antagonist chemotype, the compound containing the 6-(difluoromethoxy)pyridin-3-ol moiety (SF0166) exhibited an IC₅₀ range of 0.6–13 nM. In stark contrast, the corresponding 6-methoxy pyridine analog (Compound 22) showed an IC₅₀ of 2900 ± 200 nM [1].
| Evidence Dimension | Integrin αvβ3 binding inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.6–13 nM |
| Comparator Or Baseline | 6-methoxy pyridine analog (Compound 22): 2900 ± 200 nM |
| Quantified Difference | ~4800-fold potency improvement (calculated from median target 6.8 nM vs. 2900 nM) |
| Conditions | Human αvβ3 integrin-ligand interaction assay |
Why This Matters
This quantifies the critical role of the difluoromethoxy group in achieving high target potency, directly informing the selection of this building block over methoxy analogs for integrin-targeted programs.
- [1] Rogers JE, et al. Integrin αvβ3 antagonists. US Patent 9,725,467 B2. August 8, 2017. (SF0166 as Example 1; Compound 22 as methoxy comparator). View Source
